molecular formula C21H23N3O3 B3590454 N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-3,4-dimethoxybenzamide

N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-3,4-dimethoxybenzamide

Cat. No.: B3590454
M. Wt: 365.4 g/mol
InChI Key: RHNWIZRYMNXTFC-UHFFFAOYSA-N
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Description

N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-3,4-dimethoxybenzamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring substituted with benzyl and dimethyl groups, and a benzamide moiety substituted with methoxy groups. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-3,4-dimethoxybenzamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, such as acetylacetone, under acidic or basic conditions.

    Benzylation: The pyrazole ring is then benzylated using benzyl chloride in the presence of a base like potassium carbonate.

    Amidation: The benzylated pyrazole is reacted with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to affect the mTORC1 pathway, which is crucial for cell growth and proliferation . The compound may bind to specific receptors or enzymes, modulating their activity and leading to downstream effects on cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-3,4-dimethoxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy-substituted benzamide moiety and benzylated pyrazole ring contribute to its potential as a versatile compound in scientific research and industrial applications.

Properties

IUPAC Name

N-(1-benzyl-3,5-dimethylpyrazol-4-yl)-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3/c1-14-20(15(2)24(23-14)13-16-8-6-5-7-9-16)22-21(25)17-10-11-18(26-3)19(12-17)27-4/h5-12H,13H2,1-4H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHNWIZRYMNXTFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=CC=CC=C2)C)NC(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-3,4-dimethoxybenzamide
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N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-3,4-dimethoxybenzamide
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N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-3,4-dimethoxybenzamide
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N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-3,4-dimethoxybenzamide
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N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-3,4-dimethoxybenzamide
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N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-3,4-dimethoxybenzamide

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